![molecular formula C21H19N3O2S B3733182 N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide](/img/structure/B3733182.png)
N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide
Overview
Description
N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide, also known as AMPT, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of catecholamine synthesis, which has led to its use in scientific research to investigate the role of catecholamines in various physiological and pathological processes.
Scientific Research Applications
N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide has been widely used in scientific research to investigate the role of catecholamines in various physiological and pathological processes. It has been used to study the effects of catecholamine depletion on mood, behavior, and cognitive function in both healthy individuals and those with psychiatric disorders. This compound has also been used to investigate the role of catecholamines in the regulation of blood pressure, heart rate, and other cardiovascular functions.
Mechanism of Action
N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide inhibits the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA, the rate-limiting step in catecholamine synthesis. By inhibiting this enzyme, this compound reduces the production of catecholamines, including dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit catecholamine synthesis. This leads to a decrease in the levels of these neurotransmitters in the brain and other tissues, which can result in a range of effects depending on the specific context. For example, catecholamine depletion induced by this compound has been shown to affect mood, behavior, and cognitive function, as well as cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide in lab experiments is its specificity for tyrosine hydroxylase, which allows for selective inhibition of catecholamine synthesis. However, there are also limitations to its use, including the potential for off-target effects and the need to carefully control for factors that could affect catecholamine levels, such as diet and stress.
Future Directions
There are several potential future directions for research on N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide and its effects on catecholamine synthesis. One area of interest is the role of catecholamines in the regulation of immune function, particularly in the context of inflammation and autoimmune disorders. Another potential direction is the development of more selective inhibitors of tyrosine hydroxylase that could be used to investigate the specific roles of different catecholamines in various physiological and pathological processes. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop strategies to minimize these effects in lab experiments.
properties
IUPAC Name |
N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14(25)18-20(22-17(26)13-15-9-5-3-6-10-15)23-19(24-21(18)27-2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHZNACUFNBWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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